molecular formula C17H12BrNO2 B12201542 2-Methyl-8-quinolyl 2-bromobenzoate

2-Methyl-8-quinolyl 2-bromobenzoate

Cat. No.: B12201542
M. Wt: 342.2 g/mol
InChI Key: XMEXRWRAWPLEKA-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolyl 2-bromobenzoate: is a chemical compound that combines the structural elements of quinoline and benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-quinolyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-methyl-8-quinolinol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: The use of automated reactors and continuous flow systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Chemistry: 2-Methyl-8-quinolyl 2-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound’s quinoline moiety is of interest in medicinal chemistry for the development of potential therapeutic agents. Quinoline derivatives have been studied for their antimicrobial, antimalarial, and anticancer properties .

Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism by which 2-Methyl-8-quinolyl 2-bromobenzoate exerts its effects is primarily through its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 2-bromobenzoate

InChI

InChI=1S/C17H12BrNO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3

InChI Key

XMEXRWRAWPLEKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3Br)C=C1

Origin of Product

United States

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